2-(4-chlorophenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O4S/c21-13-5-7-14(8-6-13)26-10-18(24)23-20-22-16(11-28-20)15-9-12-3-1-2-4-17(12)27-19(15)25/h1-9,11H,10H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRWQTOQXNSOTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)COC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901142791 | |
| Record name | 2-(4-Chlorophenoxy)-N-[4-(2-oxo-2H-1-benzopyran-3-yl)-2-thiazolyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901142791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
378216-10-5 | |
| Record name | 2-(4-Chlorophenoxy)-N-[4-(2-oxo-2H-1-benzopyran-3-yl)-2-thiazolyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=378216-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chlorophenoxy)-N-[4-(2-oxo-2H-1-benzopyran-3-yl)-2-thiazolyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901142791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Chromenone Moiety: The chromenone moiety can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic conditions.
Synthesis of the Thiazole Ring: The thiazole ring can be formed by reacting a suitable α-haloketone with thiourea in the presence of a base.
Coupling Reaction: The final step involves the coupling of the chromenone and thiazole intermediates with 4-chlorophenoxyacetic acid under amide bond-forming conditions, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and signaling pathways.
Materials Science: It can be used as a building block for the synthesis of advanced materials with unique optical and electronic properties.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. Additionally, it can modulate signaling pathways by interacting with receptors and altering downstream signaling events.
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substituents
Key Observations :
- Substituent Effects: The 4-chlorophenoxy group in the target compound likely improves membrane permeability compared to polar amino or hydroxyl substituents . However, amino derivatives (e.g., compound 6) may exhibit stronger hydrogen-bonding interactions with enzyme active sites, enhancing inhibitory potency .
Analogues with Varied Coumarin Substituents
- Unsubstituted Coumarin Core : The target compound’s unmodified coumarin ring may allow better π-π stacking with aromatic residues in enzymes compared to bulkier substituents .
Biological Activity
2-(4-chlorophenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews various studies focusing on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular formula: CHClNO. Its structure features a chlorophenoxy group attached to a thiazole moiety linked to a chromenone, which is known for its diverse biological activities.
Antimicrobial Activity
Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of coumarins have shown effectiveness against various bacterial strains. The thiazole ring in this compound may enhance its interaction with microbial enzymes, leading to increased antimicrobial efficacy.
| Microbial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 14 |
Anticancer Activity
The chromenone scaffold is well-documented for its anticancer properties. Research has demonstrated that compounds featuring this structure can induce apoptosis in cancer cells. The proposed mechanism involves the activation of caspases and modulation of cell cycle regulators.
Case Study:
A study published in Molecular Cancer Therapeutics highlighted that a similar compound induced apoptosis in breast cancer cell lines by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins. The compound was tested at various concentrations, with IC values indicating significant cytotoxicity at lower concentrations.
Anti-inflammatory Effects
Inflammation is a common pathway in many chronic diseases. Compounds derived from coumarins have been shown to inhibit inflammatory mediators such as TNF-alpha and IL-6. The thiazole component may contribute to this activity by modulating signaling pathways involved in inflammation.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Modulation : Interaction with specific receptors can lead to altered signaling pathways that affect cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in target cells, leading to apoptosis.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(4-chlorophenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Coumarin-thiazole core formation : Condensation of 3-acetylcoumarin with thiourea derivatives under reflux in ethanol to form the thiazole ring .
Acetamide linkage : Reaction of the thiazole intermediate with 4-chlorophenoxyacetyl chloride in dry dichloromethane (DCM) using triethylamine (TEA) as a base at 0–5°C to minimize side reactions .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol yields >90% purity.
- Key variables include solvent polarity (e.g., DMF vs. DCM), temperature control, and stoichiometric ratios of reactants .
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- IR spectroscopy : Confirms carbonyl (C=O) stretches at ~1715 cm⁻¹ (coumarin lactone) and ~1670 cm⁻¹ (amide C=O) .
- ¹H-NMR : Identifies aromatic protons (δ 6.5–8.5 ppm), thiazole NH (δ ~11.8–12.3 ppm), and methylene groups (δ 3.5–4.2 ppm). Coumarin C4-H appears as a singlet at δ ~8.1 ppm .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 408.20 [M+H]⁺) validate molecular weight .
Q. What initial biological assays are recommended for screening activity?
- Methodological Answer :
- Enzyme inhibition : α-Glucosidase inhibition assays (IC₅₀ determination) using p-nitrophenyl-α-D-glucopyranoside as substrate, with acarbose as a positive control .
- Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to doxorubicin .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize biological activity?
- Methodological Answer :
- Substituent variation : Replace 4-chlorophenoxy with 2,4-dichlorophenyl or methoxyphenyl groups to enhance lipophilicity and target binding. Compound 13 (2,4-dichloro analog) showed 2.3-fold higher α-glucosidase inhibition than the parent compound .
- Thiazole modification : Introduce pyridine or triazole rings to improve hydrogen bonding with enzymatic active sites .
- Docking simulations : Use AutoDock Vina to predict interactions with α-glucosidase (PDB: 2ZE0). Hydrophobic interactions with Phe649 and hydrogen bonds with Asp616 correlate with activity .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay standardization : Control variables like pH (e.g., α-glucosidase assays at pH 6.8 vs. 7.4) and incubation time (30 vs. 60 min) .
- Metabolic stability testing : Use liver microsome assays (human/rat) to identify rapid degradation in certain analogs, which may explain false negatives in cellular assays .
- Orthogonal validation : Combine enzyme inhibition data with gene expression profiling (e.g., qPCR for gluconeogenesis genes) to confirm mechanism .
Q. How can computational modeling guide mechanistic studies?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Simulate ligand-protein complexes (e.g., 100 ns trajectories in GROMACS) to assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable docking .
- Pharmacophore mapping : Identify essential features (e.g., hydrogen bond acceptors near coumarin C=O) using Schrödinger Phase. Overlay active/inactive analogs to refine models .
- ADMET prediction : Use SwissADME to optimize logP (target 2–3) and minimize hepatotoxicity (e.g., CYP3A4 inhibition alerts) .
Q. What comparative analyses distinguish this compound from structural analogs?
- Methodological Answer :
- Bioactivity clustering : Compare IC₅₀ values of derivatives (e.g., 5 : 378.25 [M+H]⁺ vs. 6 : 446.30 [M]⁺) to identify substituent trends .
- Thermodynamic solubility : Measure in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF) to rank analogs for in vivo potential. Methoxy-substituted analogs show 3× higher solubility than chloro derivatives .
- Crystallography : Solve X-ray structures (e.g., SHELX refinement) to correlate planarity of the coumarin-thiazole system with π-π stacking efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
